N,N-dimethyl-1,2-diphenylethanamine

Analgesic pharmacology Opioid receptor binding Radioligand displacement

N,N-Dimethyl-1,2-diphenylethanamine (CAS 6319-84-2), also designated as lefetamine or L-SPA, is a chiral 1,2-diarylethylamine that functions simultaneously as an opioid receptor agonist and a norepinephrine-dopamine reuptake inhibitor (NDRI). Historically marketed as an analgesic under the trade name Santenol in Japan and Italy, this compound exhibits a unique dual pharmacophore profile—combining opiate-like analgesia with psychostimulant properties—distinguishing it from classical single-mechanism opioids or pure stimulants.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 6319-84-2
Cat. No. B12425067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1,2-diphenylethanamine
CAS6319-84-2
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H19N/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3
InChIKeyYEJZJVJJPVZXGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1,2-diphenylethanamine (CAS 6319-84-2) Compound Procurement Profile


N,N-Dimethyl-1,2-diphenylethanamine (CAS 6319-84-2), also designated as lefetamine or L-SPA, is a chiral 1,2-diarylethylamine that functions simultaneously as an opioid receptor agonist and a norepinephrine-dopamine reuptake inhibitor (NDRI) [1]. Historically marketed as an analgesic under the trade name Santenol in Japan and Italy, this compound exhibits a unique dual pharmacophore profile—combining opiate-like analgesia with psychostimulant properties—distinguishing it from classical single-mechanism opioids or pure stimulants [2]. The free base possesses a molecular formula of C₁₆H₁₉N (MW 225.33 g/mol), a boiling point of 295.5 °C at 760 mmHg, and a density of 1.0 g/cm³ .

Why N,N-Dimethyl-1,2-diphenylethanamine Cannot Be Interchanged with In-Class 1,2-Diarylethylamines


Within the 1,2-diarylethylamine structural class, minor N-substitution changes produce profound shifts in pharmacological target engagement. Lefetamine (N,N-dimethyl) functions as a balanced opioid/NDRI dual agent, whereas the N-ethyl (NEDPA) and N-isopropyl (NPDPA) analogs are reported primarily as designer dissociatives with altered metabolic pathways [1]. Furthermore, the piperidine-bridged analog diphenidine acts predominantly as a selective NMDA receptor antagonist (Ki 0.13 µM for S-enantiomer at PCP site) with minimal opioid activity, representing a complete mechanistic divergence from lefetamine's opioid-dominant profile [2]. Generic interchange within this scaffold therefore risks complete loss of desired pharmacology and introduces uncharacterized off-target liabilities.

Quantitative Differentiation Evidence for N,N-Dimethyl-1,2-diphenylethanamine Procurement Decisions


Opioid Receptor Affinity: Lefetamine vs. Morphine Binding Displacement

Lefetamine demonstrates direct competitive binding at opioid receptors, but with an affinity approximately 50-fold lower than that of morphine. In displacement studies using [³H]-naloxone, [³H]-D-Ala-Met-Enkephalinamide (DAMA), and [³H]-Ethylketocyclazocine (EKC), lefetamine competed with all three opioid radioligands. The displacing capacity was attenuated in the presence of 50 mM Na⁺, consistent with agonist behavior [1]. This lower affinity, combined with its NDRI activity, provides a distinct efficacy/side-effect profile relative to morphine—partial opioid agonism with reduced respiratory depression risk has been clinically observed in detoxification settings [2].

Analgesic pharmacology Opioid receptor binding Radioligand displacement

Analgesic Efficacy: L-Isomer Lefetamine vs. Codeine in Preclinical Pain Models

In systematic structure-activity studies of 1,2-diphenylethylamine derivatives, the levorotatory N,N-dimethylated enantiomer (L-lefetamine) was identified as the stereoisomer with the strongest analgesic activity. The L-isomer demonstrated analgesic potency comparable to codeine, whereas the D-isomer was devoid of analgesic activity and instead produced seizures in rats [1]. Comparative testing using the Haffner method confirmed that among nine amine derivatives examined, only the levorotatory tertiary amines showed significant analgesic activity, with the N,N-dimethylated compound exhibiting the strongest effect [2]. The antitussive action of L-lefetamine was reported as far weaker than codeine, indicating a narrower therapeutic profile [1].

Analgesic screening Enantioselective pharmacology Haffner method

Dual Pharmacophore Mechanism: Lefetamine vs. Single-Mechanism 1,2-Diarylethylamine Comparators

Lefetamine is a norepinephrine-dopamine reuptake inhibitor (NDRI) that simultaneously activates opioid receptors, a dual mechanism not observed in structurally related 1,2-diarylethylamines such as diphenidine, which acts primarily as an NMDA receptor antagonist (S-enantiomer Ki = 0.13 µM at PCP site; R-enantiomer Ki = 5.25 µM) with only weak off-target effects on dopamine and norepinephrine reuptake [1]. Systematic profiling of diphenidine and methoxphenidine analogs confirmed their relatively selective NMDAR antagonist profile, in contrast to lefetamine's established opioid/NDRI polypharmacology [1]. The tertiary amine functional group in lefetamine is essential for opioid receptor recognition, while the phenethylamine skeleton confers dopamine/norepinephrine transporter interactions [2].

Polypharmacology Transporter inhibition Receptor binding selectivity

Metabolic Pathway Differentiation: Lefetamine vs. N-Ethyl and N-Isopropyl Designer Derivatives

Lefetamine's metabolic profile has been characterized as distinct from its N-ethyl (NEDPA) and N-isopropyl (NPDPA) designer drug analogs. In rat urine and pooled human liver preparations, lefetamine undergoes N-oxidation, N-dealkylation, and mono-/bis-hydroxylation of benzene rings, followed by glucuronidation or sulfation of hydroxy metabolites and methylation of di-hydroxy metabolites [1]. Following a therapeutic lefetamine dose, the bis-nor, bis-nor-hydroxy, nor-hydroxy, and nor-di-hydroxy metabolites were detectable using GC-MS and LC-MSⁿ standard urine screening approaches (SUSA), with the nor-hydroxy-glucuronide specifically identified by LC-MSⁿ [1]. In contrast, NEDPA and NPDPA follow preferentially N-dealkylation and benzyl-ring hydroxylation, generating distinct marker metabolites (N-deethyl-NEDPA, hydroxy-NEDPA, etc.) at a dose of 0.3 mg/kg [2].

Drug metabolism Forensic toxicology Phase I/II biotransformation

Enantioselective Opioid Receptor Engagement: Lefetamine Stereochemistry vs. Racemic and Enantiomeric Comparators

NMR spectroscopic analysis has revealed that lefetamine adopts a 22% eclipsed conformation that enhances stereoselectivity for morphine receptors [1]. The (1R)-enantiomer exhibits a specific optical rotation of [α]ᴅ²⁰ = -91.7° (water, hydrochloride salt) or -124.2° (ethanol), with a melting point of 218–219 °C (hydrochloride) [2]. The degree of opioid receptor recognition is critically dependent on this stereochemistry: the L-isomer demonstrates analgesic activity comparable to codeine, while the D-isomer is pharmacologically inactive as an analgesic [3]. This contrasts with diphenidine, where the S-enantiomer exhibits 40-fold higher NMDA receptor affinity (Ki = 0.13 µM) than the R-enantiomer (Ki = 5.25 µM), demonstrating that different chiral preferences govern receptor engagement across the 1,2-diarylethylamine class [4].

Chiral pharmacology Opioid receptor stereoselectivity NMR conformation analysis

Salt-Form Solubility Comparison: Lefetamine Hydrochloride vs. Free Base in Formulation-Relevant Solvents

Lefetamine hydrochloride (CAS 14148-99-3, MW 261.79 g/mol) exhibits differential solubility across solvents commonly used in biological assays and formulation development: 20 mg/mL in DMF, 20 mg/mL in DMSO, 15 mg/mL in ethanol, 2 mg/mL in PBS (pH 7.2), and 1 mg/mL in methanol, presented as a crystalline solid . This solubility profile contrasts with the free base form (CAS 6319-84-2, MW 225.33 g/mol), which appears as a colorless to pale yellow oil with solubility primarily in organic solvents (dichloromethane, ethanol) and limited aqueous solubility . The hydrochloride salt provides a 36 g/mol molecular weight increment and enables aqueous-based assay compatibility (PBS solubility 2 mg/mL) not achievable with the free base, which is critical for in vivo administration routes.

Formulation development Solubility profile Salt selection

Recommended Procurement-Driven Application Scenarios for N,N-Dimethyl-1,2-diphenylethanamine


Investigating Multimodal Analgesic Pharmacology via Combined Opioid/NDRI Mechanism

Lefetamine enables experimental paradigms requiring simultaneous engagement of opioid receptors and monoamine transporters, a dual mechanism not achievable with morphine (pure opioid agonist) or methylphenidate (pure NDRI). At 60 mg/kg (i.p.), lefetamine produces naloxone-reversible analgesia in mice, confirming opioid receptor-mediated antinociception, while at 50 mg/kg, it induces motor hyperactivity indicative of dopamine/norepinephrine reuptake inhibition [1]. The 50-fold lower opioid receptor affinity relative to morphine provides a window for studying partial agonist pharmacology at µ, δ, and κ subtypes without the profound respiratory depression of full agonists [1]. Clinically, lefetamine relieved opiate withdrawal without precipitating withdrawal in stabilized methadone patients, consistent with partial agonist behavior [2].

Forensic and Clinical Toxicology Reference Standard for Urinary Metabolite Screening

As a pharmaceutical lead for designer drugs NEDPA and NPDPA confiscated in Germany (2008), lefetamine serves as an essential analytical reference standard for forensic toxicology laboratories developing GC-MS and LC-MSⁿ screening methods [1]. Following therapeutic dosing, lefetamine's specific urinary metabolites—bis-nor, bis-nor-hydroxy, nor-hydroxy, nor-di-hydroxy, and nor-hydroxy-glucuronide—are detectable using standard urine screening approaches (SUSA), providing unequivocal markers of lefetamine intake that are structurally distinct from NEDPA/NPDPA-derived metabolites [1]. The hydrochloride salt (CAS 14148-99-3) provides the crystalline reference material suitable for quantitative calibration curve preparation at 1–2 mg/mL in PBS [2].

Enantiomer-Specific Structure-Activity Relationship Studies for Opioid Receptor Recognition

The 1,2-diphenylethylamine scaffold exhibits pronounced enantioselectivity: the levorotatory N,N-dimethyl isomer produces codeine-comparable analgesia, whereas the dextrorotatory isomer is analgesic-inactive and proconvulsant [1]. NMR conformational analysis demonstrating 22% eclipsed conformation for enhanced morphine receptor stereoselectivity provides structural rationale for this divergence [2]. Procurement of enantiopure (R)-lefetamine hydrochloride (CAS 14148-99-3, [α]ᴅ²⁰ = -91.7° in water) enables SAR investigations into the chiral requirements of opioid receptor subtypes, with the racemate (CAS 6319-84-2) serving as a comparator for isomer mixing studies.

Differentiation of 1,2-Diarylethylamine Polypharmacology: Opioid vs. NMDAR Target Engagement

Lefetamine provides a critical comparator for profiling the pharmacological selectivity of emerging 1,2-diarylethylamine derivatives. Diphenidine (S-Ki = 0.13 µM at NMDAR PCP site) and methoxphenidine act as selective NMDAR antagonists with only weak effects on dopamine/norepinephrine reuptake, while lefetamine is opioid-dominant with NDRI activity [1]. Systematic binding screens across 46 CNS targets confirm that within this scaffold, N,N-dimethyl substitution drives opioid recognition, whereas piperidine bridging (diphenidine) shifts selectivity toward NMDAR [1]. Procurement of lefetamine alongside diphenidine enables comprehensive selectivity panel screening in drug discovery programs targeting specific receptor subtypes within the 1,2-diarylethylamine chemotype.

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